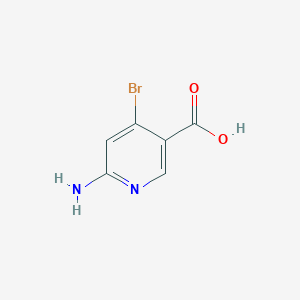
2-(2-(2,6-Dichlorophenoxy)phenyl)aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2,6-Dichlorophenoxy)phenyl)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids. This compound is characterized by the presence of two chlorine atoms attached to the phenyl ring, making it a dichlorinated derivative. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,6-Dichlorophenoxy)phenyl)acetic acid typically involves the reaction of 2,6-dichlorophenol with phenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of 2-(2-(2,6-Dichlorophenoxy)phenyl)acetic acid may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as palladium or platinum, can also enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(2,6-Dichlorophenoxy)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-(2,6-Dichlorophenoxy)phenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential effects on biological systems, including its role as a growth regulator in plants.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of herbicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(2-(2,6-Dichlorophenoxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound can alter the plasticity of cell walls, influence protein production, and increase ethylene production. These effects can lead to changes in cell growth and development, making it useful as a plant growth regulator .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,6-Dichlorophenyl)acetic acid: A closely related compound with similar chemical properties.
2,4-Dichlorophenoxyacetic acid: Another phenoxyacetic acid derivative used as a herbicide.
Diclofenac: A non-steroidal anti-inflammatory drug with a similar chemical structure.
Uniqueness
2-(2-(2,6-Dichlorophenoxy)phenyl)acetic acid is unique due to its specific substitution pattern and the presence of two chlorine atoms on the phenyl ring. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C14H10Cl2O3 |
|---|---|
Molekulargewicht |
297.1 g/mol |
IUPAC-Name |
2-[2-(2,6-dichlorophenoxy)phenyl]acetic acid |
InChI |
InChI=1S/C14H10Cl2O3/c15-10-5-3-6-11(16)14(10)19-12-7-2-1-4-9(12)8-13(17)18/h1-7H,8H2,(H,17,18) |
InChI-Schlüssel |
JVQZTPJRGAUYCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC(=O)O)OC2=C(C=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



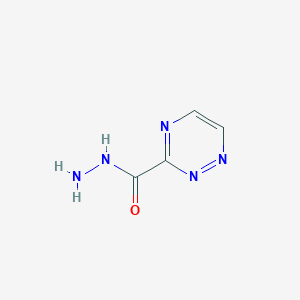
![[4-[4,6-Bis[4-(phosphonomethyl)phenyl]-1,3,5-triazin-2-yl]phenyl]methylphosphonicacid](/img/structure/B13112820.png)
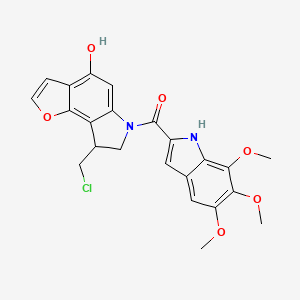

![Imidazo[1,2-d][1,2,4]triazin-2-ol](/img/structure/B13112854.png)
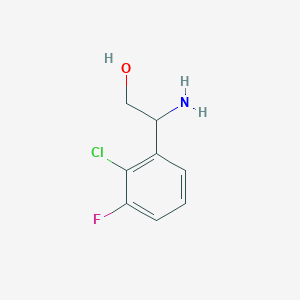
![N-Cyclopentyl-1-(pyrido[2,3-b]pyrazin-7-yl)piperidine-3-carboxamide](/img/structure/B13112878.png)
![3,6-bis[(E)-2-phenylethenyl]pyridazine](/img/structure/B13112879.png)
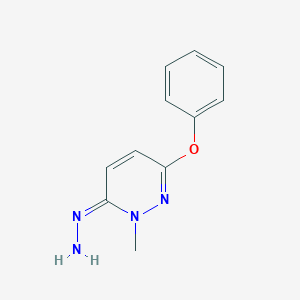
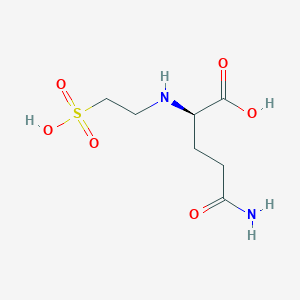
![[trans-2-Methoxycyclobutyl]methanol](/img/structure/B13112905.png)

